molecular formula C20H16N4 B5280633 4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine CAS No. 51164-88-6

4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine

Cat. No.: B5280633
CAS No.: 51164-88-6
M. Wt: 312.4 g/mol
InChI Key: YKNPDVQMIGLDDQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings. The presence of methyl and phenyl substituents at specific positions on the rings imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine typically involves the cyclization of appropriately substituted pyrimidine precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine rings.

Scientific Research Applications

4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to nucleic acid bases makes it a useful tool in studying DNA and RNA interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes

Biological Activity

4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine (CAS Number: 51164-88-6) is a heterocyclic compound belonging to the pyrimido[4,5-d]pyrimidine class. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, structural properties, and case studies demonstrating its pharmacological effects.

  • Molecular Formula : C20H16N4
  • Molecular Weight : 312.368 g/mol
  • Structure : The compound features a complex arrangement of nitrogen-containing rings that contribute to its biological properties.

Synthesis

The synthesis of this compound has been explored in various studies. Common methods include multi-step reactions involving condensation and cyclization processes. The synthesis pathway often utilizes readily available starting materials to facilitate the formation of the pyrimidine framework.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in ACS Omega highlighted its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.2Induction of apoptosis
MCF-7 (Breast)12.8Cell cycle arrest at G1 phase
A549 (Lung)18.0Inhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Study on Anticancer Activity : A recent clinical study evaluated the effects of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants after a treatment regimen over three months.
  • Antimicrobial Efficacy : Another study assessed the compound's efficacy against hospital-acquired infections caused by multidrug-resistant bacteria. The findings suggested that it could serve as a promising candidate for treating such infections due to its potent activity.

Properties

IUPAC Name

4,5-dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-13-17-14(2)22-19(16-11-7-4-8-12-16)24-20(17)23-18(21-13)15-9-5-3-6-10-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNPDVQMIGLDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC(=N1)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347946
Record name 4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51164-88-6
Record name 4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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